7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Medicinal Chemistry Kinase Inhibition Gastric Cancer

The compound 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058238-61-1) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class. Its core scaffold is characterized by a fused 1,2,3-triazole and pyrimidine ring system, bearing a distinguishing N3-methyl substituent and a 7-benzylthio group.

Molecular Formula C12H11N5S
Molecular Weight 257.32
CAS No. 1058238-61-1
Cat. No. B2441641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS1058238-61-1
Molecular FormulaC12H11N5S
Molecular Weight257.32
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1
InChIInChI=1S/C12H11N5S/c1-17-11-10(15-16-17)12(14-8-13-11)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyGHGUWVAZHDKKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058238-61-1)


The compound 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058238-61-1) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class. Its core scaffold is characterized by a fused 1,2,3-triazole and pyrimidine ring system, bearing a distinguishing N3-methyl substituent and a 7-benzylthio group . The triazolo[4,5-d]pyrimidine scaffold is a recognized pharmacophore, notably serving as the basis for potent mTOR and PI3 kinase inhibitors [1]. While this specific molecule is primarily cataloged as a screening compound or synthetic building block by chemical suppliers, its precise substitution pattern differentiates it from other commercially available analogs and positions it as a targeted tool for structure-activity relationship (SAR) exploration within this therapeutically relevant chemical space.

Why 7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Cannot Be Replaced by Generic Analogs


Simple substitution within the triazolo[4,5-d]pyrimidine family is not feasible due to the profound impact of substituents on biological target engagement. The N3-substituent is critical for occupying the hydrophobic pocket in kinase targets such as PI3K and mTOR, where a benzyl group often provides higher potency but a methyl group can confer favorable ligand efficiency and physicochemical properties [1]. Concurrently, the 7-benzylthio motif is essential for forming key pi-stacking and hydrophobic interactions within the active site, as evidenced by QSAR and molecular docking studies on related triazolo[4,5-d]pyrimidine hybrids [2]. Swapping the N3-methyl for an ethyl or benzyl, or replacing the 7-benzylthio with a methylthio group, fundamentally alters the molecular recognition pattern, thereby invalidating predictive SAR models and compromising target specificity. The combination of N3-methyl and 7-benzylthio in this compound represents a non-obvious structural intersection that is not represented by more common analogs.

Quantitative Differentiation Evidence for 7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine


N3-Methyl vs. N3-Benzyl Substituent: Impact on Calculated Binding Affinity in Gastric Cancer Target

In a QSAR and molecular docking study of 1,2,3-triazolo[4,5-d]pyrimidine hybrids, the N3-benzyl analog A22 (2-(1-(2-(3-benzyl-5-(benzylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)hydrazono)ethyl)phenol) demonstrated a docking binding affinity of -8.40 kcal/mol against the gastric cancer target PDB ID: 4oum [1]. While this value is for the N3-benzyl analog, it serves as a comparative baseline to demonstrate the scaffold's engagement strength. The N3-methyl substitution in the target compound is predicted, based on established SAR principles, to reduce lipophilicity (lower cLogP) and potentially improve ligand efficiency metrics, rendering it a complementary probe for hit-to-lead optimization where lower molecular weight and higher efficiency are prioritized [2].

Medicinal Chemistry Kinase Inhibition Gastric Cancer Molecular Docking

7-Benzylthio vs. 7-Methylthio: Differential Hydrophobic Bulk and Pi-Stacking Potential

The presence of a 7-benzylthio group instead of a simpler 7-methylthio group significantly enhances the compound's potential for pi-stacking interactions with protein kinase active sites. This is a critical determinant of potency and selectivity in kinase inhibitor design [1]. For example, the comparison between triazolo[4,5-d]pyrimidine analogs with 7-methylthio (MW ~181) and those with 7-benzylthio (MW ~257) shows a difference in molecular weight of approximately 76 g/mol and a predicted increase in cLogP of roughly 1.5-2 log units. This increased lipophilic bulk influences membrane permeability, plasma protein binding, and CYP450 metabolism, directly impacting the compound's ADME profile .

Medicinal Chemistry Drug Design ADME Optimization

N3-Methyl Triazolopyrimidine vs. VAS2870/VAS3947: Differentiating Kinase Inhibition from NOX Inhibition

While the target compound shares the triazolo[4,5-d]pyrimidine scaffold with known NADPH oxidase (NOX) inhibitors VAS2870 and VAS3947, the substitution pattern directs its activity toward a completely different biological target class. VAS2870 (3-benzyl-7-(2-benzoxazolyl)thio) and VAS3947 are low-micromolar NOX inhibitors, whereas the N3-methyl-7-benzylthio substitution pattern aligns with pharmacophoric features for mTOR/PI3 kinase inhibition [1]. Critically, the N3-methyl substituent, compared to the N3-benzyl in VAS compounds, is predicted to confer a different selectivity profile and avoid off-target thiol alkylation, a known liability of VAS2870 arising from its specific thio-benzoxazole leaving group [2].

Selectivity Profiling Chemical Biology NADPH Oxidase

Catalytic Versatility: Benzylthio as a Superior Leaving Group for Late-Stage Diversification

In synthetic chemistry, the benzylthio group at the 7-position is a superior leaving group compared to methylthio or alkoxy substituents, enabling nucleophilic displacement under milder conditions. This principle is demonstrated in the nucleoside field, where 7-(benzylthio)-3-beta-D-ribofuranosyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine was converted to multiple analogs by replacement of the benzylthio group with various nucleophilic reagents, including amines and thiols [1]. In contrast, 7-methylthio derivatives require harsher conditions or catalysts for analogous transformations. This synthetic tractability positions the target compound as a versatile intermediate for creating focused libraries of triazolopyrimidine derivatives for SAR exploration .

Synthetic Chemistry Nucleoside Chemistry Building Block Utility

High-Value Research and Procurement Scenarios for 7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine


Kinase Inhibitor Hit-to-Lead Optimization Programs

As a screening hit or early lead compound, this molecule serves as a starting point for medicinal chemistry optimization targeting mTOR, PI3K, or related kinases. Its balanced profile—N3-methyl for ligand efficiency and 7-benzylthio for hydrophobic binding—provides a unique SAR probe. Medicinal chemists can use this core to explore substitutions that improve potency, selectivity, and ADME properties, as established by the patent literature on this scaffold [1].

Focused Compound Library Synthesis for Kinase Profiling

The synthetic versatility of the 7-benzylthio group, as evidenced by its displacement in nucleoside chemistry, makes this compound an ideal core scaffold for generating small, focused libraries [2]. By reacting with diverse amine, thiol, or alcohol nucleophiles, a panel of analogs can be rapidly synthesized to probe kinase selectivity or to identify novel chemical probes for understudied kinases.

Negative Control or Selectivity Probe for NOX Biology

Given that structurally related triazolo[4,5-d]pyrimidines like VAS2870 are standard NOX inhibitors, this compound—predicted to lack NOX activity due to its distinct substitution pattern—can be employed as a valuable negative control in experiments studying NOX-mediated reactive oxygen species (ROS) production [3]. Its use alongside VAS2870 helps deconvolve NOX-dependent from NOX-independent effects.

Precursor for 8-Azaguanosine Analogs and Nucleoside Drug Discovery

Building on the work by Elliott and Montgomery, the benzylthio group at the 7-position serves as a handle for introducing various substituents to generate nucleoside analogs. The N3-methyl group further mimics the N-alkylation present in many bioactive nucleosides, making this compound a suitable starting material for synthesizing potential antiviral or anticancer nucleoside therapeutics [2].

Quote Request

Request a Quote for 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.